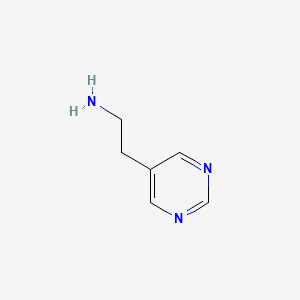

2-(Pyrimidin-5-yl)ethanamine

Vue d'ensemble

Description

2-(Pyrimidin-5-yl)ethanamine, also known as 5-Pyrimidin-2-ylethylamine, is a chemical compound that belongs to the class of amines. It has been widely studied for its potential applications in scientific research.

Applications De Recherche Scientifique

Metal-Organic Frameworks (MOFs) Development

2-(Pyrimidin-5-yl)ethanamine: has been utilized in the synthesis of porous In-MOFs (Indium Metal-Organic Frameworks). These MOFs exhibit remarkable dynamic selectivity for gases like C2H2/CH4 and CO2/CH4 , making them potential candidates for gas separation processes . Additionally, they serve as efficient catalysts for the fixation of CO2 with epoxides, which is a significant step towards CO2 utilization and reduction of greenhouse gas emissions .

Anti-inflammatory Pharmacology

Pyrimidine derivatives, including those related to 2-(Pyrimidin-5-yl)ethanamine , show a range of pharmacological effects. They have been found to possess potent anti-inflammatory properties by inhibiting the expression and activities of various inflammatory mediators such as prostaglandin E2 , inducible nitric oxide synthase , tumor necrosis factor-α , nuclear factor κB , leukotrienes , and certain interleukins . This makes them valuable in the development of new anti-inflammatory drugs.

Composite Material Synthesis

The compound has been used to create composite Ag@In-MOF materials . These composites are formed via an in situ reduction process, which does not require an additional reducing agent. The resulting materials have shown great sorption capacity and are promising for multifunctional applications, potentially including catalysis, sensing, and as components in electronic devices .

Catalysis

The pyrimidine-modified MOFs, derived from 2-(Pyrimidin-5-yl)ethanamine , have demonstrated efficiency as catalysts. They catalyze the reaction between CO2 and epoxides, which is crucial for creating valuable cyclic carbonates. These carbonates are used as electrolytes in lithium batteries and as intermediates in the synthesis of polycarbonates and pharmaceuticals .

Gas Storage

Due to their porous nature, the In-MOFs synthesized using 2-(Pyrimidin-5-yl)ethanamine can be applied in gas storage. Their ability to selectively adsorb and store specific gases at high capacities makes them suitable for applications in clean energy, such as hydrogen storage, and in environmental protection, by capturing harmful gases .

Sensor Technology

The electrical and structural properties of pyrimidine-based MOFs suggest potential use in sensor technology. These materials can be engineered to detect various gases and chemicals due to their selective adsorption properties, which could lead to advancements in environmental monitoring and safety systems .

Mécanisme D'action

Target of Action

Similar pyrimidine derivatives have been evaluated against immortalized rat hepatic stellate cells (hsc-t6), suggesting potential targets within these cells .

Mode of Action

Related pyrimidine derivatives have shown anti-fibrotic activities . These compounds may interact with their targets to inhibit the expression of collagen, a key protein involved in fibrosis .

Biochemical Pathways

They effectively inhibited the expression of collagen and reduced the content of hydroxyproline in cell culture medium in vitro .

Result of Action

Related compounds have demonstrated anti-fibrotic activities, suggesting that 2-(pyrimidin-5-yl)ethanamine may have similar effects .

Propriétés

IUPAC Name |

2-pyrimidin-5-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-2-1-6-3-8-5-9-4-6/h3-5H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDUEURFEGZGOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650620 | |

| Record name | 2-(Pyrimidin-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

856973-36-9 | |

| Record name | 2-(Pyrimidin-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

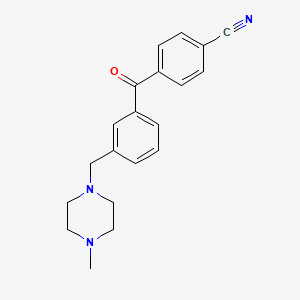

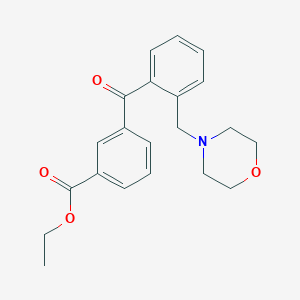

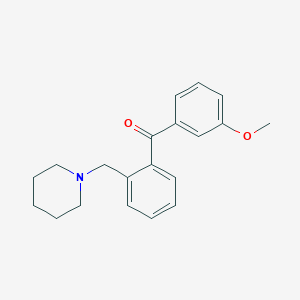

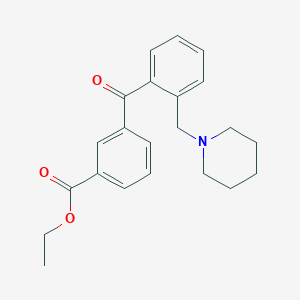

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyano-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1614181.png)

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone](/img/structure/B1614182.png)

![Cyclobutyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1614183.png)

![Ethyl 3-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate](/img/structure/B1614186.png)